1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
- 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21FN2O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H21FN2O2/c1-16-23(17-6-4-8-21(14-17)28-2)26-27(20-12-10-19(25)11-13-20)24(16)18-7-5-9-22(15-18)29-3/h4-15H,1-3H3 |
InChI Key |
IPALTWBTMMGKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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